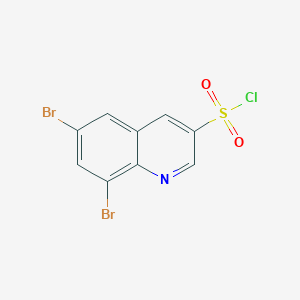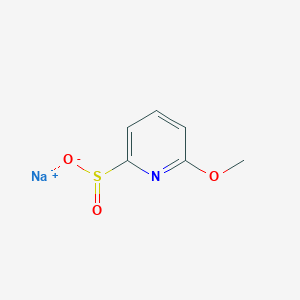
Sodium 6-methoxypyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-methoxypyridine-2-sulfinate is an organosulfur compound that belongs to the class of sulfinates. It is a sodium salt derivative of 6-methoxypyridine-2-sulfinic acid. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is used as a nucleophilic coupling partner in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-methoxypyridine-2-sulfinate typically involves the reaction of 6-methoxypyridine with sulfur dioxide and a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 6-methoxypyridine-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions to form carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides are common, using conditions such as Suzuki-Miyaura coupling.
Major Products
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Aryl sulfides and other sulfur-containing organic compounds.
Applications De Recherche Scientifique
Sodium 6-methoxypyridine-2-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 6-methoxypyridine-2-sulfinate involves its role as a nucleophilic reagent. It reacts with electrophilic substrates to form carbon-sulfur bonds. The sulfinic acid group acts as a nucleophile, attacking electrophilic centers in the substrate. This reaction is often catalyzed by transition metals such as palladium, which facilitate the formation of the carbon-sulfur bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium pyridine-2-sulfinate
- Sodium 6-methylpyridine-2-sulfinate
- Sodium trifluoromethanesulfinate
Comparison
Sodium 6-methoxypyridine-2-sulfinate is unique due to the presence of a methoxy group at the 6-position of the pyridine ring. This structural feature imparts different electronic properties compared to other sulfinates, influencing its reactivity and selectivity in chemical reactions. For example, sodium pyridine-2-sulfinate lacks the methoxy group, making it less electron-rich and potentially less reactive in certain nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C6H6NNaO3S |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
sodium;6-methoxypyridine-2-sulfinate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-10-5-3-2-4-6(7-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
NRLMUVTYPAXAQD-UHFFFAOYSA-M |
SMILES canonique |
COC1=NC(=CC=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


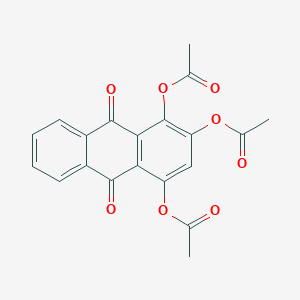

![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
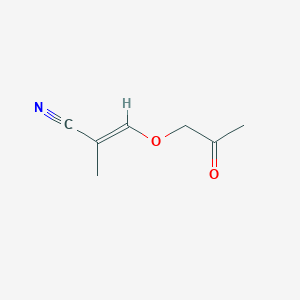

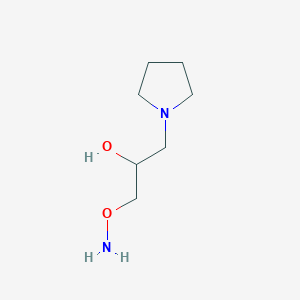
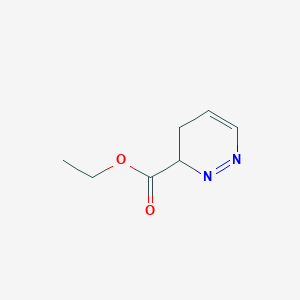





![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
